Cas no 1691609-18-3 (2,6-Dibromo-3-fluoro-phenylamine)

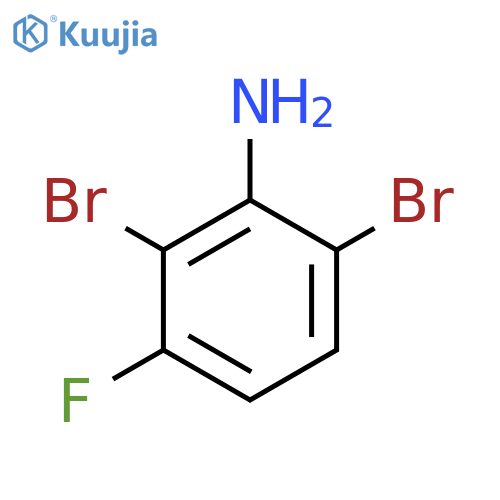

1691609-18-3 structure

商品名:2,6-Dibromo-3-fluoro-phenylamine

CAS番号:1691609-18-3

MF:C6H4Br2FN

メガワット:268.909063339233

MDL:MFCD28784571

CID:4727579

2,6-Dibromo-3-fluoro-phenylamine 化学的及び物理的性質

名前と識別子

-

- 2,6-Dibromo-3-fluoroaniline

- 2,6-Dibromo-3-fluorobenzenamine

- 2,6-Dibromo-3-fluoro-phenylamine

-

- MDL: MFCD28784571

- インチ: 1S/C6H4Br2FN/c7-3-1-2-4(9)5(8)6(3)10/h1-2H,10H2

- InChIKey: YCQXIZQADYBANA-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=CC=C(C=1N)Br)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 122

- トポロジー分子極性表面積: 26

じっけんとくせい

- 密度みつど: 2.1±0.1 g/cm3

- ゆうかいてん: NA

- ふってん: 263.0±35.0 °C at 760 mmHg

- フラッシュポイント: 112.9±25.9 °C

- じょうきあつ: 0.0±0.5 mmHg at 25°C

2,6-Dibromo-3-fluoro-phenylamine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2,6-Dibromo-3-fluoro-phenylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013015425-500mg |

2,6-Dibromo-3-fluoroaniline |

1691609-18-3 | 97% | 500mg |

847.60 USD | 2021-06-25 | |

| Alichem | A013015425-250mg |

2,6-Dibromo-3-fluoroaniline |

1691609-18-3 | 97% | 250mg |

480.00 USD | 2021-06-25 | |

| Crysdot LLC | CD12134697-1g |

2,6-Dibromo-3-fluoroaniline |

1691609-18-3 | 97% | 1g |

$595 | 2024-07-24 | |

| Alichem | A013015425-1g |

2,6-Dibromo-3-fluoroaniline |

1691609-18-3 | 97% | 1g |

1,445.30 USD | 2021-06-25 | |

| TRC | D472438-50mg |

2,6-Dibromo-3-fluoro-phenylamine |

1691609-18-3 | 50mg |

$ 95.00 | 2022-04-28 | ||

| TRC | D472438-100mg |

2,6-Dibromo-3-fluoro-phenylamine |

1691609-18-3 | 100mg |

$ 135.00 | 2022-04-28 | ||

| eNovation Chemicals LLC | Y1103919-5g |

2,6-dibromo-3-fluoroaniline |

1691609-18-3 | 95% | 5g |

$2100 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1103919-1g |

2,6-dibromo-3-fluoroaniline |

1691609-18-3 | 95% | 1g |

$1000 | 2024-07-24 | |

| TRC | D472438-10mg |

2,6-Dibromo-3-fluoro-phenylamine |

1691609-18-3 | 10mg |

$ 50.00 | 2022-04-28 | ||

| eNovation Chemicals LLC | Y1103919-5g |

2,6-dibromo-3-fluoroaniline |

1691609-18-3 | 95% | 5g |

$2100 | 2025-02-19 |

2,6-Dibromo-3-fluoro-phenylamine 関連文献

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

-

Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329

1691609-18-3 (2,6-Dibromo-3-fluoro-phenylamine) 関連製品

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量